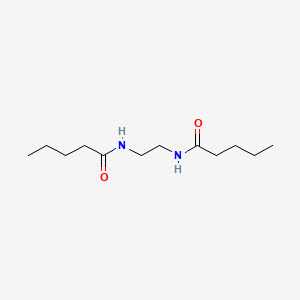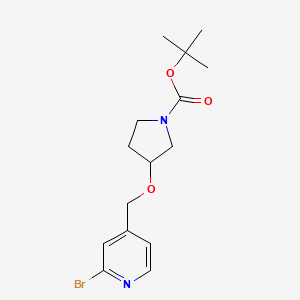
N,N'-Ethylenebispentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Ethylenebispentanamide is an organic compound with the molecular formula C12H24N2O2. It is a derivative of ethylenediamine and pentanoic acid, characterized by the presence of two amide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Ethylenebispentanamide can be synthesized through the reaction of ethylenediamine with pentanoic acid. The reaction typically involves the following steps:
Reaction Setup: Ethylenediamine and pentanoic acid are mixed in a suitable solvent, such as ethanol or methanol.
Heating: The mixture is heated to a temperature range of 80-100°C to facilitate the reaction.
Catalyst Addition: A catalyst, such as hydrochloric acid or sulfuric acid, is added to accelerate the reaction.
Product Isolation: The reaction mixture is cooled, and the product is isolated through filtration or extraction.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylenebispentanamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Ethylenebispentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups in N,N’-Ethylenebispentanamide can undergo nucleophilic substitution reactions with reagents such as alkyl halides, forming substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides.
Aplicaciones Científicas De Investigación
N,N’-Ethylenebispentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N’-Ethylenebispentanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Ethylenebis(stearamide): Similar in structure but with longer alkyl chains.
N,N’-Ethylenebis(acetylacetoneiminato): Contains acetylacetone groups instead of pentanoic acid.
Uniqueness
N,N’-Ethylenebispentanamide is unique due to its specific combination of ethylenediamine and pentanoic acid, which imparts distinct chemical and physical properties. Its relatively short alkyl chains make it more soluble in certain solvents compared to its longer-chain analogs.
Propiedades
Número CAS |
54535-60-3 |
|---|---|
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
N-[2-(pentanoylamino)ethyl]pentanamide |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-11(15)13-9-10-14-12(16)8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
RPTHWMGVZGXIPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NCCNC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)




![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)




